Ethyl chlorodifluoroacetate

説明

Ethyl chlorodifluoroacetate (ECDFA) is a chemical compound that undergoes Reformatskii reaction with various aldehydes in DMF . It reacts with phenylacetylene to afford ethyl α,α−difluoro-4-phenyl-3-butenoates .

Synthesis Analysis

The synthesis of Ethyl chlorodifluoroacetate involves the use of various aldehydes in DMF .Molecular Structure Analysis

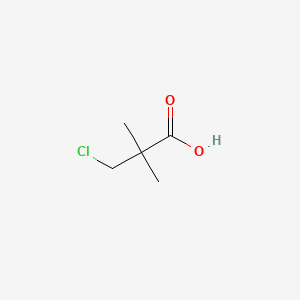

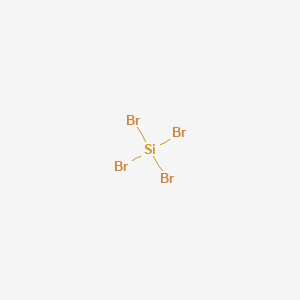

The molecular formula of Ethyl chlorodifluoroacetate is C4H5ClF2O2 . Its molecular weight is 158.53 . The linear formula of the compound is ClCF2CO2C2H5 .Chemical Reactions Analysis

ECDFA undergoes Reformatskii reaction with various aldehydes in DMF . It reacts with phenylacetylene to afford ethyl α,α−difluoro-4-phenyl-3-butenoates .Physical And Chemical Properties Analysis

Ethyl chlorodifluoroacetate is a liquid at 20 degrees Celsius . It has a boiling point of 96 degrees Celsius . The specific gravity of the compound at 20/20 degrees Celsius is 1.27 . The refractive index of the compound is 1.36 .科学的研究の応用

Atmospheric and Environmental Studies

Ethyl chlorodifluoroacetate (ECDFA) has been extensively studied in the context of atmospheric chemistry. Blanco et al. (2016) conducted a comprehensive study on the atmospheric sink of ECDFA, investigating its reaction with chlorine atoms. This research provided valuable insights into the reaction kinetics and product distribution of ECDFA in the atmosphere. The study showed that ECDFA primarily reacts with chlorine atoms to form chlorofluorocarboxylic acid, a compound with significant atmospheric implications (Blanco, Barnes, Wiesen, & Teruel, 2016).

Chemical Synthesis

Ethyl chlorodifluoroacetate is also an important reagent in chemical synthesis. Czaban-Jóźwiak, Loska, and Mąkosza (2016) utilized ECDFA in the synthesis of α-fluoro-α-nitroarylacetates, demonstrating its utility in creating complex organic molecules. This process involves the formation of an α-chloro-α-fluorocarbanion, which adds to nitroarenes to produce ethyl α-fluoro-α-nitroarylacetates, highlighting its versatility in synthetic chemistry (Czaban-Jóźwiak, Loska, & Mąkosza, 2016).

Organic Chemistry and Material Science

In organic chemistry, Tsukamoto and Kitazume (1993) explored the use of ECDFA in the preparation and reaction of difluorinated malonaldehydic acid derivatives. Their research contributed to the development of new routes to synthesize α,α-difluorinated esters and amides, demonstrating ECDFA's role in expanding the repertoire of fluorinated compounds (Tsukamoto & Kitazume, 1993).

Environmental Toxicology

ECDFA's environmental impact, particularly on aquatic systems, has been a subject of study. Hanson et al. (2001) investigated the fate and toxicity of chlorodifluoroacetic acid (a related compound) in aquatic microcosms, focusing on its effects on macrophytes such as Lemna gibba and Myriophyllum species. This research is crucial in understanding the environmental behavior and potential risks of ECDFA and its derivatives (Hanson, Sibley, Mabury, Muir, & Solomon, 2001).

作用機序

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

特性

IUPAC Name |

ethyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCAWQUJCHZRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059935 | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl chlorodifluoroacetate | |

CAS RN |

383-62-0 | |

| Record name | Ethyl 2-chloro-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the atmospheric fate of Ethyl chlorodifluoroacetate?

A1: Ethyl chlorodifluoroacetate (ECDFA) is primarily removed from the atmosphere through reaction with chlorine atoms. This reaction occurs with a temperature-dependent rate coefficient of k(ECDFA+Cl) = (64.4 ± 29.7) × 10−12 exp[−(1110 ± 68)/T] . [] This reaction leads to the formation of chlorodifluoroacetic acid (CF2ClC(O)OH) with a yield of (86 ± 8)%. [] The atmospheric lifetime of ECDFA is influenced by the concentration of chlorine atoms and temperature at different altitudes.

Q2: What are the main products formed during the atmospheric degradation of Ethyl chlorodifluoroacetate?

A2: The reaction of ECDFA with chlorine atoms initiates a degradation pathway with competing reaction channels. The primary product is chlorodifluoroacetic acid (CF2ClC(O)OH), formed with a significant yield. [] This formation occurs through a mechanism involving H-atom abstraction from the –CH2– group in the ethyl group by chlorine radicals, followed by α-ester rearrangement. []

Q3: Can Ethyl chlorodifluoroacetate be used as a starting material for synthesizing other chemicals?

A3: Yes, Ethyl chlorodifluoroacetate serves as a valuable starting material in organic synthesis. For instance, it can be catalytically hydrogenated to produce difluoroethanol using a Pd/C catalyst and triethylamine as an acid-binding agent. [] This method offers advantages like a high conversion rate of ethyl chlorodifluoroacetate and good selectivity for the desired alcohol product. [] Furthermore, ECDFA serves as a precursor for synthesizing 3-gem-difluoro-2-ethoxy allylic alcohols. []

Q4: Have there been any computational studies on the reactivity of Ethyl chlorodifluoroacetate?

A4: Yes, theoretical investigations have been conducted to study the kinetics and reactivity of ECDFA in the gas phase. These studies have explored its reactions with atmospheric radicals like OH radicals and Cl atoms at relevant temperatures, providing insights into its degradation pathways and atmospheric persistence. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)

![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)